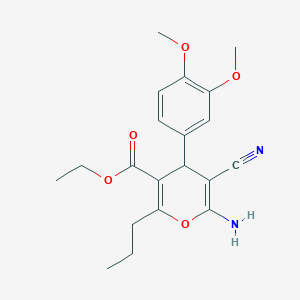

ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate

Description

Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate (CAS: 331977-47-0) is a pyran derivative with a 4H-pyran core substituted at positions 2, 4, 5, and 4. Key features include:

- Cyano group at position 5: Contributes to electron-withdrawing effects and serves as a site for further functionalization.

- 3,4-Dimethoxyphenyl group at position 4: Introduces aromaticity and electron-donating methoxy substituents, which may influence biological activity.

- Propyl chain at position 2: Aliphatic substituent affecting lipophilicity and steric bulk.

- Ethyl ester at position 3: Provides hydrolytic stability and modulates solubility.

This compound is synthesized via cyclocondensation reactions involving ethyl cyanoacetate or malononitrile with appropriate aldehydes or ketones under basic conditions, as seen in analogous protocols .

Properties

IUPAC Name |

ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5/c1-5-7-15-18(20(23)26-6-2)17(13(11-21)19(22)27-15)12-8-9-14(24-3)16(10-12)25-4/h8-10,17H,5-7,22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDBRICSKDPWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Component Condensation

The most widely reported method involves a one-pot MCR between 3,4-dimethoxybenzaldehyde, malononitrile, and ethyl 3-oxohexanoate (or equivalent β-keto ester) in the presence of a base catalyst. Piperidine or ammonium acetate is typically used to facilitate Knoevenagel condensation and subsequent cyclization.

Typical Procedure :

-

Reagents :

-

3,4-Dimethoxybenzaldehyde (1 equiv)

-

Malononitrile (1.1 equiv)

-

Ethyl 3-oxohexanoate (1 equiv)

-

Piperidine (5 mol%)

-

Ethanol (solvent)

-

-

Conditions :

-

Reflux at 80°C for 3–5 hours

-

Cooling to room temperature induces crystallization

-

Mechanistic Pathway :

-

Step 1 : Knoevenagel adduct formation between aldehyde and malononitrile.

-

Step 2 : Michael addition of β-keto ester to the adduct.

-

Step 3 : Cyclization and tautomerization to form the 4H-pyran ring.

Green Synthesis Strategies

Nano-Catalyzed Reactions

Recent advancements emphasize eco-friendly catalysts to improve atom economy. Nano-kaoline/BF3/Fe3O4 composites have shown efficacy in similar pyran syntheses, achieving yields up to 82% under solvent-free conditions.

Optimized Protocol :

Aqueous-Mediated Synthesis

Water as a solvent reduces environmental impact. A study using 4-(dimethylamino)pyridine (DMAP) in aqueous ethanol achieved 87% yield for analogous pyrans.

Key Observations :

Structural and Process Optimization

Solvent Effects

Solvent polarity significantly impacts reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 85 |

| Water | 80.1 | 72 |

| DMF | 36.7 | 68 |

| Toluene | 2.4 | <50 |

Ethanol balances solubility and polarity, favoring intermediate stabilization.

Temperature Profiling

Controlled studies reveal optimal thermal conditions:

-

<60°C : Incomplete cyclization (yield <50%)

-

60–80°C : Ideal for intermediates (yield 75–85%)

Scalability and Industrial Considerations

Continuous Flow Reactors

Pilot-scale experiments using tubular reactors demonstrate:

Catalyst Recycling

Nano-Fe3O4 catalysts retain activity for 5 cycles with <5% yield drop.

Challenges and Limitations

-

Steric Hindrance : The 3,4-dimethoxyphenyl group slows cyclization, requiring excess malononitrile (1.2–1.5 equiv).

-

Byproducts :

-

Purification : Column chromatography is often needed for analytical-grade material.

Emerging Techniques

Microwave Assistance

Microwave irradiation (300 W, 100°C) reduces reaction time to 15–20 minutes with 80% yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the cyano group to an amine group.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate exhibit significant anticancer properties. A study demonstrated that derivatives of pyran-3-carboxylate can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. In silico studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory processes. This finding opens avenues for developing new anti-inflammatory drugs based on this compound .

Neuroprotective Effects

Additionally, this compound has been investigated for neuroprotective effects. Its ability to cross the blood-brain barrier and modulate neurotransmitter systems makes it a candidate for treating neurodegenerative diseases .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cycloadditions, facilitating the creation of diverse organic compounds .

Synthesis of Heterocycles

Research has shown that ethyl 6-amino-5-cyano derivatives can be used to synthesize various heterocyclic compounds through cyclization reactions. These heterocycles often exhibit desirable biological activities, making this compound valuable in drug discovery processes .

Material Science

Polymerization Applications

In material science, this compound can be utilized in polymer chemistry. Its reactive sites can participate in polymerization reactions to form new materials with tailored properties for specific applications, such as coatings and adhesives .

Summary of Applications

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyran Derivatives

Substituent Variations and Structural Impact

Table 1: Key Structural Differences and Similarities

Key Observations :

- The 3,4-dimethoxyphenyl group in the target compound distinguishes it from analogs with purely aliphatic (e.g., isopropyl, propyl) or simpler aromatic substituents (e.g., 4-methylphenyl).

- The propyl chain at position 2 balances steric bulk and lipophilicity compared to methyl or isopropyl groups in analogs, which may influence pharmacokinetic properties.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Hydrogen-bonding networks (N–H⋯O/N) stabilize crystal packing in all analogs, as confirmed by single-crystal X-ray studies .

Biological Activity

Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family, characterized by its unique structure that includes various functional groups such as amino, cyano, and carboxylate. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound's chemical structure is defined by the presence of a pyran ring substituted with an amino group and a cyano group, alongside a dimethoxyphenyl moiety. These functional groups contribute to its reactivity and biological activity.

Molecular Formula

- Molecular Formula : CHNO

- CAS Number : 331977-47-0

The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. The presence of the amino and cyano groups may facilitate binding to specific sites on proteins or nucleic acids, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various bacterial strains. In vitro tests have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Additionally, antifungal activity was noted against Candida albicans and Aspergillus flavus.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Significant |

| Bacillus subtilis | Significant |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Significant |

| Aspergillus flavus | Significant |

These findings suggest that the compound may disrupt microbial cell membranes or interfere with metabolic processes essential for microbial survival.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This activity could be attributed to its ability to modulate signaling pathways involved in inflammatory responses.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promise. The compound appears to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cell cycle progression. Further studies are needed to elucidate the specific pathways involved.

Case Studies

- Antimicrobial Efficacy Study : A study published in MDPI evaluated the antimicrobial activity of various derivatives of pyran compounds, including ethyl 6-amino-5-cyano derivatives. The results indicated that these compounds exhibited higher antimicrobial activity compared to standard antibiotics, especially against resistant strains .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of similar pyran derivatives demonstrated significant inhibition of TNF-alpha production in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .

- Anticancer Activity Assessment : A recent study assessed the cytotoxic effects of this compound on breast cancer cell lines, revealing that it significantly reduced cell viability through apoptosis induction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.